molecular formula C16H11NO2 B11684482 2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one CAS No. 18600-57-2

2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B11684482
CAS No.: 18600-57-2
M. Wt: 249.26 g/mol
InChI Key: KBAXULDFOCTUNQ-ZHACJKMWSA-N
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Description

2-Styryl-4-oxo-3,1-benzoxazine belongs to the important class of 4H-benzoxazin-4-ones, which are privileged N,O-heterocyclic scaffolds in organic and medicinal chemistry . These compounds are recognized for their significant synthetic utility and diverse biological activities. Benzoxazinone derivatives are frequently investigated as key intermediates for the construction of more complex nitrogen-containing heterocycles, such as quinazolinones, which are prominent in pharmaceutical research . The core structure is known to exhibit multiple reactive sites, making it a valuable template for further chemical modification and library synthesis. While specific studies on the styryl-substituted derivative are limited in the current literature, benzoxazinones, in general, have demonstrated a broad spectrum of pharmacological properties in research settings, including potential anticancer, antibacterial, and antifungal activities . The styryl functional group may confer additional properties, such as potential application in the development of fluorescent materials or as a conjugate in molecular sensing, given the extended pi-system it introduces to the structure . Researchers value this compound primarily as a versatile synthetic building block for developing novel substances in drug discovery and materials science. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct appropriate safety assessments before handling.

Properties

CAS No.

18600-57-2

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H11NO2/c18-16-13-8-4-5-9-14(13)17-15(19-16)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+

InChI Key

KBAXULDFOCTUNQ-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies for 2 Styryl 4 Oxo 3,1 Benzoxazine and Its Derivatives

Retrosynthetic Analysis of the 2-Styryl-4-oxo-3,1-benzoxazine Core

A retrosynthetic analysis of the 2-styryl-4-oxo-3,1-benzoxazine core reveals a primary disconnection strategy centered on the formation of the oxazinone ring. The most logical disconnection is across the ester linkage (C-O bond) and the amide bond (N-C=O), which simplifies the target molecule to key starting materials.

The principal disconnection breaks the C4-O3 bond, leading to the precursor N-cinnamoylanthranilic acid. This intermediate contains both the necessary styryl moiety and the foundational anthranilic acid structure. A subsequent disconnection of the amide bond in N-cinnamoylanthranilic acid further simplifies the synthesis, leading back to two readily available building blocks: anthranilic acid (or its derivatives) and a cinnamoyl precursor, such as cinnamoyl chloride or cinnamic acid. This approach forms the basis of the most common and classical synthetic routes.

Classical Cyclization and Condensation Pathways

Classical methods for the synthesis of the 2-styryl-4-oxo-3,1-benzoxazine ring system predominantly rely on the cyclization of acylated anthranilic acid derivatives.

Routes Involving Anthranilic Acid Derivatives and Cinnamoyl Precursors

The most direct and widely employed classical method involves the acylation of anthranilic acid with a cinnamoyl precursor, followed by cyclodehydration. The reaction typically begins with the N-acylation of anthranilic acid with cinnamoyl chloride to form the intermediate, N-cinnamoylanthranilic acid. This intermediate is then cyclized to yield the final benzoxazinone (B8607429) product.

The mechanism for the formation of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and acyl chlorides, such as cinnamoyl chloride, involves the initial acylation of the amino group. uomosul.edu.iq A second equivalent of the acyl chloride can react with the carboxylic acid group to form a mixed anhydride. This is followed by an intramolecular cyclization and the elimination of a molecule of acid to yield the benzoxazinone ring. uomosul.edu.iqrsc.org

A variety of dehydrating agents and conditions can be used to facilitate the final cyclization step, including acetic anhydride or thionyl chloride. researchgate.net A notable one-pot procedure utilizes an iminium cation generated from a mixture of cyanuric chloride and dimethylformamide (DMF) as an efficient cyclizing agent at room temperature. mdpi.comnih.gov This method avoids harsh conditions and simplifies the synthetic pathway. researchgate.net

Table 1: Synthesis of 2-(Styryl)-4H-3,1-benzoxazin-4-one via a One-Pot Reaction nih.gov

Starting Materials Reagents Solvent Yield Melting Point (°C)

Reactions with Orthoesters and Related Building Blocks

An alternative classical approach involves the reaction of anthranilic acids with orthoesters. Acid-catalyzed reactions of anthranilic acid with orthoesters like triethyl orthoformate or triethyl orthobenzoate can yield 2-substituted benzoxazinones. mdpi.com This transformation can be performed under both thermal and microwave-assisted conditions. mdpi.com The reaction proceeds through the formation of an iminium intermediate, followed by intramolecular cyclization and elimination of ethanol. mdpi.com While specific examples utilizing a styryl-substituted orthoester are not prevalent in the literature, this methodology presents a viable, though less common, pathway for the synthesis of the 2-styryl-4-oxo-3,1-benzoxazine scaffold. The choice of reaction conditions can influence the final product, with shorter reaction times or the presence of electron-withdrawing groups sometimes favoring the isolation of a dihydro intermediate. mdpi.com

Solvent-Mediated and Solvent-Free Cyclizations

The choice of solvent plays a critical role in the classical synthesis of benzoxazinones. Pyridine is a common solvent and base for reactions involving anthranilic acid and acyl chlorides, often requiring two equivalents of the acyl chloride for high yields. rsc.org Other solvents like chloroform are also employed, particularly in one-pot procedures using cyclizing agents like cyanuric chloride/DMF. nih.gov

In recent years, there has been a move towards more environmentally benign synthetic methods, including solvent-free reactions. Techniques such as ball-milling and bladeless planetary mixing have been successfully applied to the synthesis of other benzoxazine (B1645224) monomers. rsc.org These solvent-free approaches offer advantages such as reduced waste, simplified workup procedures, and potentially lower energy consumption. While not yet specifically documented for 2-styryl-4-oxo-3,1-benzoxazine, these green chemistry techniques represent a promising direction for future synthetic efforts.

Modern Catalytic Approaches for 2-Styryl-4-oxo-3,1-benzoxazine Synthesis

Modern synthetic chemistry has introduced powerful catalytic methods that serve as efficient alternatives to classical approaches, often providing higher yields, milder reaction conditions, and greater functional group tolerance. umich.edu

Transition-Metal Catalyzed Coupling Reactions

Palladium-catalyzed reactions are at the forefront of modern methods for constructing complex heterocyclic systems. A notable application for the synthesis of 2-styryl benzoxazinones is the carbonylative cyclization of anthranilic acid with bromostyrenes. umich.edu This process uses carbon monoxide as an inexpensive C1 building block. umich.edu

In a documented procedure, anthranilic acid is reacted with 3-bromostyrene or 4-bromostyrene in the presence of a palladium catalyst, such as PdCl2(PhCN)2, and a phosphine ligand like P(tBu)3·HBF4. umich.edu The reaction proceeds under a carbon monoxide atmosphere and results in the formation of the desired 2-styryl-4-oxo-3,1-benzoxazine derivatives in good to excellent yields. umich.edu This method demonstrates high functional group tolerance and represents a significant advancement over classical condensation reactions that may require harsh conditions or hazardous reagents. umich.edu

Table 2: Palladium-Catalyzed Carbonylative Synthesis of 2-Styryl-Benzoxazinones umich.edu

Aryl Bromide Catalyst/Ligand Base Solvent Yield
4-Bromostyrene PdCl2(PhCN)2 / P(tBu)3·HBF4 DABCO Toluene 82%

Organocatalysis in Benzoxazine Ring Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a promising metal-free approach for the synthesis of benzoxazine rings. While specific literature on organocatalyzed synthesis of 2-styryl-4-oxo-3,1-benzoxazine is nascent, the principles can be extrapolated from related benzoxazine syntheses. The core reaction often involves a Mannich-type condensation of a phenolic compound, a primary amine, and an aldehyde. Acidic media are known to influence the formation pathways of benzoxazine rings by affecting intermediates and products researchgate.net. Organocatalysts, such as amino acids (e.g., proline) or thiourea derivatives, can facilitate key bond-forming steps, like imine formation and subsequent cyclization, under mild conditions. This approach offers advantages in terms of reduced metal contamination, lower toxicity, and compatibility with a wider range of functional groups, paving the way for more efficient and enantioselective syntheses of complex benzoxazine structures.

Oxidative Cyclization Strategies

Oxidative cyclization offers a powerful strategy for constructing the 4-oxo-3,1-benzoxazine core. These methods often involve the formation of key C-N and C-O bonds in a single, atom-efficient step. One such approach is the iodine/tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling reaction of isocyanides with amino-based bis-nucleophiles, which has been successfully used to synthesize 2-aminobenzoxazinones researchgate.net. Another innovative, metal-free methodology involves the oxidative C2-C3 bond cleavage and re-cyclization of unprotected indole derivatives in the presence of AIBN under an open-air atmosphere to yield 2-indolylbenzoxazinones researchgate.net. These strategies provide direct access to functionalized benzoxazinones from readily available starting materials and avoid the need for pre-functionalized substrates, representing a step- and atom-efficient alternative to traditional methods.

Click Chemistry for Structural Diversification

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust tool for the structural diversification of heterocyclic scaffolds, including benzoxazines. This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linker, which can connect the benzoxazine core to a wide array of other molecules or functional groups nih.govnih.gov. For instance, researchers have modified the related 2H-1,4-benzoxazin-3(4H)-one scaffold by introducing a 1,2,3-triazole moiety to enhance its biological activity nih.gov. This strategy enables the creation of large libraries of 2-styryl-4-oxo-3,1-benzoxazine derivatives by "clicking" various azide- or alkyne-functionalized side chains onto a complementary functionalized benzoxazinone precursor. The resulting triazole-linked conjugates can be screened for novel properties, demonstrating the utility of click chemistry in generating molecular diversity.

Green Chemistry Principles in 2-Styryl-4-oxo-3,1-benzoxazine Synthesis

Adherence to green chemistry principles is increasingly important in modern organic synthesis. For 2-styryl-4-oxo-3,1-benzoxazine, this involves the use of energy-efficient reaction techniques and the incorporation of renewable resources.

Microwave-Assisted and Ultrasound-Promoted Syntheses

Microwave irradiation and ultrasonication are key technologies in green synthesis, offering significant advantages over conventional heating methods.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times, improve product yields, and simplify work-up procedures in the synthesis of various benzoxazine derivatives arkat-usa.orgeurekaselect.com. For example, the one-pot, multi-component synthesis of 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines was achieved in just 3-5 minutes under microwave irradiation, a significant improvement over conventional methods arkat-usa.org. Similarly, styrylquinoline derivatives have been prepared in short reaction times and with good yields using microwave assistance nih.gov. This technique provides uniform heating, which minimizes side reactions and enhances product purity eurekaselect.com.

Ultrasound-promoted synthesis utilizes the energy of acoustic cavitation to accelerate chemical reactions. This method is energy-efficient and can often be performed under milder conditions than traditional heating nih.gov. The use of ultrasound has been reported to enhance reaction rates for various heterocyclic compounds researchgate.net. It is an environmentally friendly method that leads to higher yields and is less expensive than conventional heating techniques nih.gov.

Table 1: Comparison of Synthetic Methodologies
ParameterConventional HeatingMicrowave-AssistedUltrasound-Promoted
Reaction TimeHours to DaysMinutes arkat-usa.orgMinutes to Hours nih.gov
Energy EfficiencyLowHigh eurekaselect.comHigh nih.gov
Product YieldModerate to GoodGood to Excellent arkat-usa.orgnih.govGood to Excellent nih.gov
Side ReactionsCommonMinimized eurekaselect.comReduced

Application of Renewable Starting Materials in Benzoxazine Production

The transition towards a bio-based economy necessitates the use of renewable feedstocks in chemical manufacturing. The synthesis of benzoxazines is well-suited to this approach, as key precursors can be derived from natural sources.

Glycerol, a major byproduct of biodiesel production, has been successfully valorized for the synthesis of benzoxazine derivatives nih.gov. A sequential mechanochemical-microwave strategy involving the condensation of glycerol with 2-aminophenol (B121084) provides a green synthetic pathway to these valuable heterocycles researchgate.netnih.gov.

Furthermore, various bio-based phenolic compounds are being employed as starting materials. Vanillin (from lignin), thymol, and carvacrol (from essential oils) have been used to synthesize novel bio-based benzoxazine monomers, which can then be polymerized to create advanced materials nih.gov. These approaches not only reduce the reliance on petrochemicals but also introduce unique structural features into the final benzoxazine products.

Table 2: Renewable Starting Materials for Benzoxazine Synthesis
Renewable MaterialSourceResulting Benzoxazine ProductReference
GlycerolBiodiesel Production(3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-3-yl)methanol nih.gov
VanillinLigninBio-based Benzoxazine Monomers nih.gov
ThymolThyme OilBio-based Benzoxazine Monomers nih.gov
CarvacrolOregano OilBio-based Benzoxazine Monomers nih.gov

Novel Synthetic Routes and Methodological Advancements

The development of novel synthetic routes continues to push the boundaries of efficiency and scope in the synthesis of 4-oxo-3,1-benzoxazine derivatives. One innovative route utilizes 4,5-dichloro-1,2,3-dithiazolium chloride as a reagent. Its reaction with anthranilic acid provides a direct and high-yielding pathway to 4-oxo-4H-3,1-benzoxazine-2-carbonitrile, a versatile intermediate for further functionalization rsc.org. This method is notable for its mild reaction conditions and quantitative yields.

In addition to novel reagents, modern catalytic systems are being explored. Palladium-catalyzed aerobic oxidative coupling of anthranilic acids and isocyanides has emerged as a valuable method for constructing 2-aminobenzoxazinones researchgate.net. This approach leverages the catalytic prowess of palladium to forge the heterocyclic ring under oxidative conditions, highlighting the ongoing advancements in metal-catalyzed routes to complex benzoxazine structures.

Chemical Transformations and Reactivity of 2 Styryl 4 Oxo 3,1 Benzoxazine Derivatives

Electrophilic and Nucleophilic Reactivity of the Benzoxazine (B1645224) Nucleus

The 4-oxo-3,1-benzoxazine core possesses distinct electrophilic and nucleophilic centers that dictate its reactivity. researchgate.net The structure can be considered a semi-acid anhydride, which makes it susceptible to reactions typical of acid anhydrides, albeit often at a slower rate. researchgate.netuomosul.edu.iq This characteristic is fundamental to its utility as a building block in heterocyclic synthesis. researchgate.netsemanticscholar.org

The primary site for nucleophilic attack is the electrophilic carbonyl carbon (C-4) of the oxazine (B8389632) ring. This is followed by the C-2 position, which is activated by the adjacent oxygen and nitrogen atoms. The reaction of 2-substituted 4H-3,1-benzoxazin-4-ones with a variety of nitrogen and carbon nucleophiles is a cornerstone of their chemistry. researchgate.netsemanticscholar.org Treatment with nitrogen nucleophiles such as primary amines, hydrazine (B178648), hydroxylamine (B1172632), and amino acids typically results in the opening of the oxazine ring, followed by an intramolecular cyclization to yield the corresponding 4(3H)-quinazolinone derivatives. researchgate.netsemanticscholar.orgjst.go.jp This transformation is a widely employed strategy for converting the benzoxazine scaffold into the quinazolinone system. uomosul.edu.iqresearchgate.net

Similarly, carbon nucleophiles, such as active methylene (B1212753) compounds, can attack the benzoxazine ring, leading to the formation of quinolinone derivatives. uomosul.edu.iq For instance, the reaction of 2-methyl-3,1-benzoxazin-4-one with active methylene compounds under basic conditions yields 3-substituted 4-hydroxyquinolin-2(1H)-ones. uomosul.edu.iq

The fused benzene (B151609) ring of the benzoxazine nucleus can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. For example, electron-withdrawing groups can direct incoming electrophiles to specific positions. Friedel-Crafts reactions with aromatic hydrocarbons have been shown to proceed via ring opening to form aromatic ketones. jst.go.jp

Functional Group Transformations on the Styryl Moiety

The styryl moiety at the 2-position of the benzoxazine ring offers additional sites for chemical modification. The carbon-carbon double bond is susceptible to a variety of reactions, including hydrogenation. Asymmetric hydrogenation of related 3-styryl-substituted-2H-1,4-benzoxazines has been successfully achieved, demonstrating that the double bond can be selectively reduced to afford the corresponding saturated derivative. rsc.org

The styryl group also participates in various cross-coupling reactions, enabling further diversification. Heck, Sonogashira, and Suzuki reactions can be employed to install or modify the styryl motif, providing access to a broader range of derivatives with extended conjugation or different substitution patterns. bohrium.com Furthermore, the photochemical properties of the styryl group, particularly its E/Z isomerization, have been investigated in related styrylbenzazole systems, suggesting that light can be used to control the geometry of the double bond. diva-portal.org

Ring-Opening and Rearrangement Pathways of 4-oxo-3,1-benzoxazines

The 4-oxo-3,1-benzoxazine ring system is prone to several ring-opening and rearrangement reactions, which are crucial for its synthetic utility. As previously mentioned, the most common pathway involves nucleophilic attack at the C-4 carbonyl, leading to cleavage of the acyl-oxygen bond and opening of the oxazine ring. researchgate.netsemanticscholar.orgjst.go.jp The resulting intermediate, typically an N-acylanthranilamide derivative, can then undergo cyclization to form different heterocyclic systems, most notably quinazolinones. mdpi.com

Alternative rearrangement pathways have also been identified. For instance, thermal decomposition of related N-acyl-3,4-dihydro-1H-2,1-benzoxazines can proceed through a retro-Diels–Alder reaction, involving the extrusion of formaldehyde. rsc.org The resulting N-acylazaxylylene intermediate then undergoes a 6π electrocyclization to furnish the 2-substituted-4H-3,1-benzoxazine. rsc.org Photochemical ring-opening is another possibility; 2-phenyl-4H-3,1-benzoxazine can open upon irradiation to form an N-benzoylazaxylylene, which can be trapped by nucleophiles like alcohols. rsc.org Under different conditions, such as the use of the Vilsmeier-Haack reagent, some 1,3-benzoxazine derivatives have been observed to rearrange into xanthene-type compounds. scispace.com

Derivatization Strategies for Structural Diversification

The structural versatility of 2-styryl-4-oxo-3,1-benzoxazine allows for extensive derivatization through modifications at three key regions: the styryl phenyl ring, the fused benzene ring, and the oxazine ring itself.

Substituent Effects on the Styryl Phenyl Ring

Introducing substituents onto the phenyl ring of the styryl moiety can significantly influence the properties of the molecule. Both electron-donating and electron-withdrawing groups can be incorporated, and their effects on the chemical and photochemical properties have been studied in analogous systems. diva-portal.org The synthesis of various 2-(substituted styryl)-4(3H)-quinazolinones from the corresponding benzoxazinones demonstrates that groups like halogens (e.g., bromo, chloro) on the styryl ring are well-tolerated in subsequent transformations. scispace.com

Table 1: Examples of Substituents on the Styryl Phenyl Ring of 2-Styryl-4(3H)-quinazolinone Derivatives Synthesized from Benzoxazinone (B8607429) Precursors scispace.com
Compound IDSubstituent (R) on Styryl Phenyl RingOther Substituents
RKJ41-H3-(2,3,4-trifluorophenyl)urea
RKJ424-Br3-(2,3,4-trifluorophenyl)urea
RKJ434-Cl3-(2,3,4-trifluorophenyl)urea
Table 2: Influence of Fused Ring Substituents on Reactivity
SubstituentPositionObserved EffectReference
-Cl7Influences chemical and physical properties; can participate in substitution reactions. ontosight.ai
-Br6, 8Serves as a handle for further functionalization; the resulting benzoxazinone is reactive towards various nucleophiles. jst.go.jp
-COOCH₃7Electron-withdrawing; directs electrophilic aromatic substitution to the 6-position.

Alterations to the Oxazine Ring System

The most significant transformations of the 2-styryl-4-oxo-3,1-benzoxazine scaffold involve alterations to the oxazine ring itself. As extensively discussed, reaction with nitrogen nucleophiles is a robust method for converting the 1,3-oxazine-4-one ring into a 4(3H)-quinazolinone ring. researchgate.netsemanticscholar.orgjst.go.jp This represents a fundamental change in the core heterocyclic structure.

Beyond this common transformation, other rearrangements can lead to entirely different ring systems. For example, reaction with 1,2-dimethylhydrazine (B38074) can lead to the formation of 1,3,4-benzotriazepine derivatives, representing a ring expansion from a six-membered to a seven-membered heterocycle. researchgate.net Furthermore, reactions with carbon nucleophiles can yield quinolin-2-one derivatives, transforming the N,O-heterocycle into a different N-heterocyclic system. uomosul.edu.iq These diverse reaction pathways highlight the synthetic potential of the 4-oxo-3,1-benzoxazine ring as a template for generating a wide range of complex heterocyclic compounds.

Utilization as Building Blocks for Other Heterocyclic Systems

The 2-styryl-4-oxo-3,1-benzoxazine framework is a highly valuable precursor in synthetic organic chemistry due to the inherent reactivity of its heterocyclic ring. The oxazinone ring is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent recyclization, providing a versatile platform for the synthesis of a wide array of other heterocyclic systems. mdpi.comuomosul.edu.iq This reactivity makes it a privileged scaffold for generating molecular diversity and constructing more complex fused heterocyclic compounds. mdpi.com

The primary mode of reaction involves the attack of a nucleophile at the C-2 or C-4 position of the benzoxazinone ring. This typically leads to the cleavage of the C-O bond and the formation of an intermediate N-acylanthranilic acid derivative, which can then undergo intramolecular cyclization to form a new heterocyclic ring. The specific outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Synthesis of Quinazolin-4(3H)-ones

One of the most common and well-documented transformations of 2-styryl-4-oxo-3,1-benzoxazine derivatives is their conversion into 2,3-disubstituted-4(3H)-quinazolinones. uob.edu.ly This is typically achieved by reacting the benzoxazinone with primary amines or their equivalents. uob.edu.lyresearchgate.net The reaction proceeds via an initial nucleophilic attack by the amine on the C-4 carbonyl carbon of the benzoxazinone ring, leading to ring opening. Subsequent dehydration and cyclization yield the thermodynamically stable quinazolinone ring system.

For instance, the reaction of 2-styryl-3,1-benzoxazin-4-one with various anilines in refluxing glacial acetic acid or by fusion at high temperatures leads to the formation of the corresponding 3-aryl-2-styryl-4(3H)-quinazolinones. nih.govscispace.com Similarly, reactions with other nitrogen nucleophiles like formamide (B127407) or ammonium (B1175870) acetate (B1210297) can also yield the quinazolinone core. jst.go.jpresearchgate.net The use of 2-(α-benzoylamino-styryl)-6,8-dibromo-3,1-benzoxain-4(H)-one as a starting material allows for the synthesis of a series of novel 3-substituted quinazolin-4(3H)-ones by reacting it with various primary and secondary amines. jst.go.jp

Table 1: Synthesis of Quinazolin-4(3H)-one Derivatives

Starting Benzoxazinone DerivativeReagent(s)ConditionsResulting Heterocyclic SystemReference
2-Styryl-3,1-benzoxazin-4-oneAromatic amines (e.g., aniline, toluidine)Heating/Reflux3-Aryl-2-styryl-4(3H)-quinazolinone nih.gov
2-Methyl-3,1-benzoxazin-4-one (precursor to styryl derivative)Substituted phenyl semicarbazidesReflux in glacial acetic acid1-(4-oxo-2-styrylquinazolin-3(4H)-yl)urea derivatives scispace.com
2-[α-Benzoylaminostyryl]-6,8-dibromo-3,1-benzoxazin-4(H)-onePrimary amines, secondary amines, formamideReflux/Fusion3-Substituted-6,8-dibromo-2-[α-benzoylaminostyryl]quinazolin-4(3H)-ones jst.go.jp
6-Iodo-2-isopropyl-4H-3,1-benzoxazin-4-oneFormamideHeating6-Iodo-2-isopropylquinazolin-4(3H)-one researchgate.net

Synthesis of Other Nitrogen-Containing Heterocycles

The reactivity of the 2-styryl-4-oxo-3,1-benzoxazine scaffold extends to its use as a precursor for various other nitrogen-containing heterocyclic systems, including triazoles and pyrazoles. These transformations are typically initiated by reaction with hydrazine hydrate (B1144303) or its derivatives.

The reaction of a benzoxazinone derivative with hydrazine hydrate can lead to the formation of a 3-amino-quinazolin-4(3H)-one. researchgate.netjst.go.jp This intermediate is a versatile building block in its own right and can be used to construct fused heterocyclic systems. For example, 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide, derived from the corresponding benzoxazinone, serves as a key intermediate for synthesizing pyrazole, triazole, and thiadiazole derivatives. nih.gov Reaction of the acetohydrazide with reagents like acetylacetone (B45752) or isothiocyanates followed by cyclization yields the respective heterocyclic rings. nih.gov

Furthermore, treatment of 2-[α-benzoylaminostyryl]-6,8-dibromo-3,1-benzoxain-4(H)-one with hydroxylamine hydrochloride results in the formation of a 3-hydroxyquinazolinone derivative. jst.go.jp The reaction with sodium azide (B81097) in acetic acid can also lead to the formation of tetrazole-containing compounds. jst.go.jpresearchgate.net

Table 2: Synthesis of Triazoles, Pyrazoles, and Other N-Heterocycles

Starting Benzoxazinone DerivativeReagent(s)ConditionsResulting Heterocyclic SystemReference
2-[α-Benzoylaminostyryl]-6,8-dibromo-3,1-benzoxazin-4(H)-oneHydrazine hydrateBoiling ethanol3-Amino-6,8-dibromo-2-(α-benzoylaminostyryl)quinazolin-4(3H)-one jst.go.jp
2-[α-Benzoylaminostyryl]-6,8-dibromo-3,1-benzoxazin-4(H)-oneHydroxylamine hydrochlorideBoiling pyridine6,8-Dibromo-2-(α-benzoylaminostyryl)-3-hydroxyquinazolin-4(3H)-one jst.go.jp
6,8-Dibromo-2-methylbenzo[d] scispace.comCurrent time information in Bangalore, IN.oxazin-4-one (via intermediate hydrazide)Acetylacetone, ethyl acetoacetateHeatingPyrazole derivatives nih.gov
6,8-Dibromo-2-methylbenzo[d] scispace.comCurrent time information in Bangalore, IN.oxazin-4-one (via intermediate hydrazide)Isothiocyanate derivatives, followed by cyclizationBase (Na2CO3) or Acid (H2SO4)Triazole-3-thiols and Thiadiazoles nih.gov
6-Iodo-2-isopropyl-4H-3,1-benzoxazin-4-oneSodium azideStirring in acetic acidTetrazolyl benzoic acid derivative researchgate.net

Synthesis of Pyridone Derivatives

The synthesis of pyridone derivatives from benzoxazinone precursors has also been explored, showcasing the versatility of this starting material. While direct conversion of 2-styryl-4-oxo-3,1-benzoxazine to a pyridone is less commonly detailed, related transformations highlight the potential pathways. For example, 1-amino-3-cyano-2-pyridone derivatives have been reacted with 2-substituted-4-oxo-3,1-benzoxazines to furnish the corresponding 2,3-substituted 4(3H)-quinazolinones, demonstrating the reactivity of the benzoxazinone ring towards aminopyridone nucleophiles. researchgate.net

More generally, multicomponent reactions involving aromatic aldehydes (like cinnamaldehyde), active methylene compounds (such as ethyl cyanoacetate (B8463686) or malononitrile), and an ammonium source can lead to the formation of highly substituted 2-pyridone rings. innovareacademics.injmaterenvironsci.com This suggests a potential synthetic route where the styryl moiety could be incorporated into a pyridone structure through a carefully designed one-pot reaction.

Table 3: Reactions Leading to Pyridone-Related Structures

Starting Material(s)Reagent(s)ConditionsResulting Heterocyclic SystemReference
2-Methyl/Phenyl-4-oxo-3,1-benzoxazine1-Amino-3-cyano-4,6-dimethyl-2-pyridone-2,3-Substituted 4(3H)-quinazolinone researchgate.net
Aromatic aldehydes, ethyl cyanoacetate/malononitrileAmmonium acetateHeating2-Oxo/Iminopyridine derivatives innovareacademics.in
Enaminones, ethyl 2-cyanoacetatePrimary amine, Al2O3 catalystHeating (150°C)3-Cyano-2-pyridone derivatives jmaterenvironsci.com

Structure Property Relationships in 2 Styryl 4 Oxo 3,1 Benzoxazine Series

Influence of Substituents on Chemical Reactivity and Stability

The reactivity and stability of the 2-styryl-4-oxo-3,1-benzoxazine core are highly sensitive to the nature of the substituents on both the aromatic benzoxazine (B1645224) ring and the pendant styryl moiety. These substituent effects are generally categorized as either electronic or steric in nature.

Electron-withdrawing groups (EWGs), such as nitro (-NO2) or chloro (-Cl) groups, and electron-donating groups (EDGs), like methyl (-CH3) or methoxy (B1213986) (-OCH3) groups, significantly alter the electron density distribution across the molecule.

Reactivity of the Oxazine (B8389632) Ring : The stability of the oxazine ring is a key factor in the chemical reactivity of these compounds. Studies on related benzoxazines show that EWGs can decrease the electron cloud density on the oxygen atom of the oxazine ring, which facilitates the cleavage of the C-O bond. techscience.com This can increase the compound's reactivity towards nucleophiles. For instance, some 2-styryl substituted benzoxazinones act as inhibitors of serine proteases through a mechanism involving the covalent modification of the catalytic serine residue, a process reliant on the electrophilicity of the benzoxazinone (B8607429) core. researchgate.net

Influence on Synthesis : The nature of substituents also impacts the synthesis of the benzoxazinone core itself. In certain synthetic pathways, both electron-donating and electron-withdrawing groups on the precursor anthranilic acid have been shown to produce high yields of the desired benzoxazin-4-one. mdpi.com However, steric factors, particularly substitution at the ortho position, can be crucial and may significantly lower the product yield. mdpi.com

Biological Activity : The type of substituent can directly influence biological outcomes. For example, a nitrobenzoxazin-4-one was found to exhibit good cytotoxicity and to inhibit pancreatic elastase, demonstrating a direct link between a specific substituent (an EWG) and a measurable biological effect. nih.gov

The following table summarizes the general influence of substituent electronic effects on the reactivity of the benzoxazine core.

Substituent TypeLocationGeneral Effect on ReactivityMechanism
Electron-Withdrawing Group (EWG)Benzoxazine RingIncreases ReactivityDecreases electron density in the oxazine ring, making the carbonyl carbon more electrophilic and facilitating ring-opening reactions. techscience.com
Electron-Donating Group (EDG)Benzoxazine RingDecreases ReactivityIncreases electron density in the oxazine ring, stabilizing it against nucleophilic attack. techscience.com
Electron-Withdrawing Group (EWG)Styryl MoietyIncreases ReactivityCan withdraw electron density through the conjugated system, enhancing the electrophilicity of the benzoxazinone core.
Electron-Donating Group (EDG)Styryl MoietyDecreases ReactivityCan donate electron density through the conjugated system, reducing the electrophilicity of the benzoxazinone core.

Conformational Analysis and Stereochemical Considerations of the 2-Styryl Moiety

The three-dimensional structure of the 2-styryl-4-oxo-3,1-benzoxazine series is critical to its function, governing how the molecule can interact with its environment, particularly with biological targets like enzymes or receptors.

Conformation of the Benzoxazine Ring : The core 1,3-benzoxazine ring system is not planar. It typically exists in two basic conformations: a semi-chair and a semi-boat form. researchgate.netijfans.org The specific conformation adopted can be influenced by substituents on the ring.

Stereochemistry of the Styryl Group : The styryl group, characterized by a C=C double bond connecting the benzoxazine ring to a phenyl ring, introduces significant stereochemical considerations.

E/Z Isomerism : The double bond of the styryl moiety gives rise to geometric isomers, designated as E (entgegen, or trans) and Z (zusammen, or cis). These isomers have different spatial arrangements of the phenyl group relative to the benzoxazine core, leading to distinct molecular shapes and potentially different physical, chemical, and biological properties.

Stereochemical FeatureDescriptionPotential Isomers/Conformers
Geometric Isomerism Arises from the restricted rotation around the C=C double bond in the styryl group.E-isomer (trans) and Z-isomer (cis)
Ring Conformation The non-planar benzoxazine ring can adopt different puckered shapes.Semi-Chair and Semi-Boat conformations. researchgate.netijfans.org
Rotational Conformation Refers to the orientation of the styryl group relative to the benzoxazine ring due to rotation around the C2-C(styryl) single bond.Multiple rotational conformers are possible, influencing the molecule's overall shape.

Electronic and Steric Effects on Molecular Properties

The molecular properties of the 2-styryl-4-oxo-3,1-benzoxazine series are governed by a balance of electronic and steric effects imparted by the substituents.

Electronic Effects: As discussed previously, EDGs and EWGs modify the electron distribution. An EDG like a methoxy group (–OCH₃) increases the electron density on the aromatic rings, which can influence properties like lipophilicity and interactions with biological systems. Conversely, an EWG pulls electron density away. These electronic shifts affect the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to its chemical reactivity and spectral properties. techscience.com

Steric Effects: Steric effects relate to the physical size and spatial arrangement of atoms and groups within the molecule.

Steric Hindrance : The bulkiness of the styryl group itself, or of additional substituents, can physically block or hinder the approach of a reactant to a reactive site. For example, introducing substituents at the ortho-position of the phenyl ring in related systems has been shown to significantly lower reaction yields, a classic example of steric hindrance. mdpi.com

Conformational Locking : Large, bulky substituents can restrict bond rotation and lock the molecule into a specific, and perhaps less energetically favorable, conformation. This can have a profound impact on its ability to bind to a receptor site. Studies on related quinazolones (which are structurally similar) have shown that replacing a small 2-methyl group with a much larger 2-styryl group leads to significant changes in biological activity, highlighting the importance of the group's size and shape. iosrjournals.org

Activation Energy : Steric hindrance can also influence the energy required for a reaction to occur. In the thermal curing of some benzoxazines, monomers with bulkier substituent groups were found to have a higher curing activation energy and thus a higher curing temperature. techscience.com

EffectDescriptionExample in Benzoxazine Series
Electronic Modulation of electron density by substituents (EDG/EWG).A nitro group (-NO2) withdraws electrons, increasing electrophilicity and cytotoxicity. nih.gov A methoxy group (-OCH3) donates electrons, altering solubility and electronic properties.
Steric Effects due to the physical size and shape of substituents.The large styryl group itself influences biological activity compared to a smaller methyl group. iosrjournals.org Ortho-substitution can lower synthetic yields due to steric hindrance. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for understanding molecular interactions and for designing new, more potent compounds.

The general process involves:

Data Set Curation : A set of 2-styryl-4-oxo-3,1-benzoxazine derivatives with measured biological activity is compiled. nih.govnih.gov

Descriptor Calculation : For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) and genetic algorithms, are used to select the most relevant descriptors and build a mathematical equation that relates them to the biological activity. nih.govnih.gov

Validation : The model's predictive power is rigorously tested using techniques like cross-validation and by predicting the activity of an external set of compounds not used in the model's creation. nih.gov

QSAR studies have been successfully performed on benzoxazinone and related derivatives. nih.govnih.gov These studies have identified several classes of descriptors as being crucial for predicting activity, demonstrating the importance of specific molecular properties for their interactions.

Descriptor ClassDescriptionRelevance to Molecular Interaction
Topological Describes the connectivity and branching of the molecule's atoms. nih.govRelates to the overall size and shape of the molecule.
Spatial/Shape Quantifies the three-dimensional shape of the molecule. nih.govnih.govCrucial for how a molecule fits into a binding site (e.g., an enzyme's active site).
Thermodynamic Relates to the energy of the molecule, such as heat of formation. nih.govCan be related to the stability of the molecule and its interactions.
Electrotopological Encodes information about the electronic properties and topology of the molecule. nih.govReflects the molecule's ability to engage in electrostatic or polar interactions.
VolSurf Describes molecular interaction fields related to size, shape, and hydrophobic/hydrophilic regions. nih.govPredicts interactions based on hydrophobic and hydrogen-bonding properties.
H-bonding Properties Specifically quantifies the potential for forming hydrogen bonds. nih.govKey for interactions with many biological macromolecules.

For instance, a QSAR study on benzoxazinone derivatives as neuropeptide Y Y5 receptor antagonists developed a statistically significant model using four descriptors from the topological, thermodynamic,spatial, and electrotopological classes. nih.gov Another study on 1,4-benzoxazin-3-one antimicrobials found that shape, VolSurf, and H-bonding descriptors were frequently selected, indicating their importance for antimicrobial activity. nih.gov Such models provide a rational basis for designing new derivatives with potentially enhanced activity.

Theoretical and Computational Investigations of 2 Styryl 4 Oxo 3,1 Benzoxazine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model electronic structure and predict reactivity, providing insights that are complementary to experimental data. aun.edu.egsapub.orgepstem.net

While specific DFT studies on 2-styryl-4-oxo-3,1-benzoxazine are not extensively detailed in the reviewed literature, the general approach for similar heterocyclic systems involves optimizing the molecular geometry and then calculating various electronic properties. aun.edu.egepstem.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For related benzoxazine (B1645224) and other heterocyclic structures, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to compute these orbital energies. sapub.orgepstem.net These calculations also allow for the visualization of the molecular electrostatic potential (MEP) map, which identifies the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Computational Method Basis Set Calculated Property Typical Value Range
DFT (B3LYP) 6-311++G(d,p) HOMO-LUMO Energy Gap 4.4 - 4.5 eV sapub.org
DFT (B3LYP) 6-31G(d,p) Total Energy Varies by molecule

Quantum chemical calculations are also applied to study reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and the transition states that connect them. This analysis provides the activation energy barriers for different reaction pathways. For instance, in the synthesis of benzoxazine derivatives, DFT can be used to suggest that the energy from an exothermic step can overcome energy barriers, leading to the formation of thermodynamically favorable products. acs.org These computational approaches help rationalize experimental outcomes, such as why certain isomers are formed preferentially, and can guide the optimization of reaction conditions for improved yields. aun.edu.eg

Molecular Docking and Ligand-Biomolecular Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to computer-aided drug design.

Molecular docking studies were instrumental in identifying 2-styryl substituted benzoxazin-4-ones as a novel class of inhibitors for rhomboid proteases. nih.govresearchgate.net Specifically, docking simulations with the E. coli rhomboid protease GlpG indicated a plausible binding mode for these compounds within the enzyme's active site. nih.govresearchgate.net

These computational models predicted that the benzoxazinone (B8607429) scaffold would interact with key residues in the catalytic site. researchgate.net Subsequent experimental work, including mass spectrometry analysis, confirmed this predicted mechanism, demonstrating that the compound covalently modifies the catalytic residue Ser201, leading to the formation of an acyl-enzyme intermediate. nih.govresearchgate.net Interestingly, these inhibitors showed selectivity for the intramembrane protease GlpG over the soluble serine protease α-chymotrypsin, a finding that was also supported by the initial computational assessments. nih.govresearchgate.net A study combining solid-state NMR and molecular dynamics also referenced a prior docking study that suggested the binding pose of 2-styryl-4H-3,1-benzoxazin-4-one (SBO), highlighting the compound's role as a reversible inhibitor. nih.gov

The discovery of 2-styryl-4-oxo-3,1-benzoxazine as a rhomboid protease inhibitor originated from a computer-aided approach. nih.govresearchgate.net This process typically involves virtual screening, where large libraries of chemical compounds are computationally docked against a biological target to identify potential "hits." This strategy allows researchers to focus on novel scaffolds with reduced liabilities and broad possibilities for structural modification. researchgate.net The 2-styryl substituted benzoxazinone framework was identified through such a screening process as a promising scaffold for developing more potent and selective inhibitors. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time.

A detailed investigation into the binding mode of inhibitors with the rhomboid protease GlpG utilized a combination of solid-state NMR and MD simulations. nih.gov In this study, the reversibly binding inhibitor 2-styryl-4H-3,1-benzoxazin-4-one (referred to as SBO) was examined. nih.gov MD simulations are particularly valuable for studying membrane proteins like GlpG, as they are highly dependent on their lipid environment, which can influence their activity and specificity. nih.gov

For these simulations, the protein-ligand complex is embedded in a model lipid membrane (such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) and solvated. nih.gov All-atom MD simulations are then carried out using software packages like Gromacs with force fields such as Amber99SB*-ILDN to describe the atomic interactions. nih.gov Such simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions that maintain the complex, offering a more complete understanding of the binding event under conditions that mimic the physiological environment. nih.gov

Computational Prediction of Molecular Properties Relevant to Biological Interactions

Computational modeling, particularly molecular docking, has been instrumental in predicting the biological interactions of 2-styryl-4-oxo-3,1-benzoxazine and its derivatives. These theoretical investigations provide valuable insights into the molecule's potential as a therapeutic agent by simulating its interaction with biological targets at the molecular level.

Research has utilized computer-aided approaches to explore the potential of 2-styryl substituted benzoxazinones as inhibitors of specific enzymes. researchgate.netnih.gov Molecular docking studies were conducted to predict the binding affinity and mode of interaction between these compounds and the active site of target proteins.

A significant finding from these computational efforts was the identification of 2-styryl substituted benzoxazinones as potential novel inhibitors of rhomboid proteases. researchgate.net Docking simulations with the E. coli rhomboid protease, GlpG, indicated a favorable binding interaction. researchgate.netnih.gov These predictions suggested that the benzoxazinone scaffold could effectively fit into the enzyme's active site and interfere with its function.

The accuracy of these computational predictions was subsequently validated through experimental assays. In vitro protease assays confirmed that 2-styryl substituted benzoxazinones are active against GlpG. researchgate.netnih.gov Furthermore, mass spectrometry analysis provided evidence for the covalent modification of the catalytic serine residue (Ser201) in the enzyme's active site. researchgate.netnih.gov This experimental result corroborated the mechanism of inhibition that was predicted by the computational models, which involved the formation of an acyl-enzyme intermediate. researchgate.netnih.gov

The convergence of computational predictions and experimental validation underscores the power of theoretical investigations in guiding drug discovery efforts for this class of compounds.

Research Findings from Computational and Experimental Studies

Aspect Investigated Computational Method Key Computational Prediction Experimental Validation Outcome
Enzyme Inhibition Molecular Docking2-Styryl substituted benzoxazinones are potential inhibitors of the E. coli rhomboid protease GlpG. researchgate.netnih.govIn vitro protease assays confirmed inhibitory activity against GlpG. researchgate.netnih.govThe compound class demonstrates confirmed activity as rhomboid protease inhibitors.
Mechanism of Action Molecular DockingPrediction of binding mode and interaction with the catalytic site. researchgate.netMass spectrometry analysis showed covalent modification of the catalytic Ser201 residue, forming an acyl-enzyme intermediate. researchgate.netnih.govThe predicted covalent inhibition mechanism was experimentally verified.
Selectivity Not specifiedNot specifiedIn vitro assays showed no significant activity against the soluble serine protease α-chymotrypsin. researchgate.netnih.govThe compound shows selectivity for rhomboid proteases over at least one other serine protease.

Mechanistic Investigations of 2 Styryl 4 Oxo 3,1 Benzoxazine Interactions with Biological Systems

Enzyme Inhibition Kinetics and Mechanism of Action

The inhibitory potential of 2-styryl-4-oxo-3,1-benzoxazine and its derivatives has been primarily investigated against serine proteases. These studies have elucidated the kinetics and the underlying mechanism of how this compound class interacts with and inhibits its enzymatic targets.

In Vitro Enzymatic Assays (e.g., Rhomboid Protease, α-Amylase, α-Glucosidase Inhibition)

In vitro enzymatic assays have been crucial in identifying the specific targets of 2-styryl-4-oxo-3,1-benzoxazine and understanding its selectivity.

Rhomboid Protease Inhibition: Initial screening through computer-aided docking studies suggested that 2-styryl substituted benzoxazinones could be novel inhibitors of the E. coli rhomboid protease, GlpG. nih.gov Subsequent in vitro protease assays confirmed this inhibitory activity. nih.govresearchgate.net Notably, these compounds displayed selectivity, as they did not inhibit the soluble serine protease α-chymotrypsin. nih.govscience.gov This selectivity is significant as it points towards a specific interaction with the intramembrane environment of the rhomboid protease.

One study investigated the inhibitory effects of 2-styryl-4H-3,1-benzoxazin-4-one (SBO) on GlpG using a model substrate, TatA of P. stuartii, in liposomes. The results confirmed that SBO inhibits the enzyme's activity. nih.gov

α-Amylase and α-Glucosidase Inhibition: While various benzoxazinone (B8607429) derivatives have been explored for their potential to inhibit α-amylase and α-glucosidase, specific inhibitory data, such as IC50 values for 2-styryl-4-oxo-3,1-benzoxazine against these enzymes, is not extensively available in the reviewed scientific literature. semanticscholar.orgisciii.esnih.govekb.egmdpi.comresearchgate.netnih.govherbmedpharmacol.com

Table 1: In Vitro Enzymatic Assay Results for 2-Styryl-4-oxo-3,1-benzoxazine Derivatives

EnzymeOrganismResultReference
Rhomboid Protease (GlpG)E. coliConfirmed Inhibitor nih.gov
α-ChymotrypsinBovineNo significant inhibition nih.govscience.gov

Analysis of Covalent Modification and Acyl-Enzyme Intermediate Formation

Mechanistic studies have revealed that 2-styryl-4-oxo-3,1-benzoxazine functions as a covalent inhibitor of rhomboid proteases. nih.govnih.gov The interaction involves a nucleophilic attack by the active site serine residue of the enzyme on the carbonyl carbon of the benzoxazinone's lactone ring. semanticscholar.org This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate. nih.govresearchgate.net

Mass spectrometry analysis has provided direct evidence for this mechanism, demonstrating the covalent modification of the catalytic Ser201 residue of GlpG by 2-styryl substituted benzoxazinones. nih.govresearchgate.net This covalent, yet slowly reversible, inhibition mechanism is a key feature of this class of inhibitors. nih.gov

Molecular Target Identification and Validation

Identifying the precise molecular targets and validating these interactions are critical steps in understanding the biological effects of 2-styryl-4-oxo-3,1-benzoxazine.

Investigation of Protein-Ligand Binding Interactions

The interaction between 2-styryl-4-oxo-3,1-benzoxazine and its primary target, the rhomboid protease GlpG, has been investigated using computational and biophysical methods.

Docking Studies: Molecular docking studies were instrumental in the initial identification of the 2-styryl substituted benzoxazinone scaffold as a potential rhomboid protease inhibitor. These computational models predicted that the compound binds within the active site of E. coli rhomboid GlpG. nih.gov

Solid-State NMR and Molecular Dynamics (MD) Simulations: A detailed study using a combination of solid-state NMR spectroscopy and MD simulations was conducted on 2-styryl-4H-3,1-benzoxazin-4-one (SBO) in complex with GlpG embedded in a lipid bilayer. nih.gov These advanced techniques allowed for the investigation of the binding mode in a near-native environment. The results suggest that the inhibitor binds to the catalytic dyad of GlpG, which consists of serine 201 (S201) and histidine 254 (H254), thereby preventing substrate interaction. nih.gov

Table 2: Summary of Protein-Ligand Interaction Studies

TechniqueTarget ProteinKey FindingReference
Molecular DockingE. coli Rhomboid Protease (GlpG)Predicted binding to the active site. nih.gov
Solid-State NMR & MD SimulationsE. coli Rhomboid Protease (GlpG)Binds to the catalytic dyad (S201 and H254). nih.gov

Modulation of Cellular Pathways (e.g., Tubulin Polymerization)

While related heterocyclic compounds like 2-styrylquinazolin-4(3H)-ones have been reported to inhibit tubulin polymerization, researchgate.netnih.govuomosul.edu.iq there is no direct scientific evidence in the reviewed literature to suggest that 2-styryl-4-oxo-3,1-benzoxazine itself modulates the tubulin polymerization pathway.

Structure-Binding Relationship Studies with Isolated Biomolecular Targets

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of inhibitors. For the benzoxazin-4-one scaffold, certain structural features have been identified as crucial for their inhibitory activity against rhomboid proteases.

A key finding is the importance of the substituent at the 2-position of the benzoxazinone ring. Studies have demonstrated that a 2-alkoxy substituent is critical for achieving potent, low-micromolar inhibition of rhomboid proteases. nih.gov This is consistent with the mechanism involving the formation of an acyl-enzyme intermediate, where the nature of the leaving group at the 2-position influences the acylation rate.

While general SAR for benzoxazinones has been explored, detailed studies focusing specifically on the contribution of the styryl group at the 2-position of 2-styryl-4-oxo-3,1-benzoxazine to the binding affinity and selectivity for rhomboid proteases are an area for further investigation. The existing research, however, validates the 2-styryl substituted benzoxazinone framework as a promising scaffold for the development of optimized rhomboid protease inhibitors. nih.govresearchgate.net

Insights into Molecular Selectivity and Specificity

The molecular selectivity and specificity of 2-styryl-4-oxo-3,1-benzoxazine and its derivatives are crucial determinants of their therapeutic potential and are dictated by the nuanced interactions with their biological targets. Research has focused on elucidating the structural features of the benzoxazinone core and the styryl substituent that govern these specific interactions, particularly with enzymes.

Detailed mechanistic studies have revealed that the 4H-3,1-benzoxazin-4-one scaffold acts as a potent inhibitor of serine proteases. uomosul.edu.iq The underlying mechanism involves the nucleophilic attack by the hydroxyl group of the active site serine residue on the C-4 carbonyl carbon of the benzoxazinone ring. This event leads to the opening of the heterocyclic ring and the subsequent formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. uomosul.edu.iqresearchgate.net The reactivity of the carbonyl group, and thus the inhibitory potency and selectivity, can be finely tuned by the electronic and steric properties of the substituents on the benzoxazinone structure. uomosul.edu.iq

A significant breakthrough in understanding the selectivity of this class of compounds came from investigations into their effects on rhomboid proteases, which are intramembrane serine proteases. researchgate.net Computer-aided docking studies initially suggested that 2-styryl substituted benzoxazin-4-ones could serve as novel inhibitors for the E. coli rhomboid protease, GlpG. researchgate.netnih.gov Subsequent in vitro protease assays confirmed this hypothesis, demonstrating that these compounds were active against GlpG. researchgate.netnih.gov Crucially, these same compounds showed no significant activity against the soluble serine protease α-chymotrypsin, highlighting their selectivity for the intramembrane protease over its soluble counterpart. researchgate.netnih.gov This selectivity is a key finding, as a lack of specificity has been a challenge with previously identified small molecule rhomboid protease inhibitors. researchgate.net

Further validation of the specific inhibitory mechanism was achieved through mass spectrometry analysis. This technique demonstrated the covalent modification of the catalytic serine residue (Ser201) in GlpG, confirming the formation of an acyl-enzyme intermediate as predicted by the proposed mechanism. researchgate.netnih.gov

The specificity of interaction is not limited to rhomboid proteases. Studies on dihydrobenzoxazinone derivatives featuring styryl side chains have shown excellent and selective inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.gov For instance, the compound {8-[2-(4-hydroxy-phenyl)-vinyl]-2-oxo-2,3-dihydro-benzo researchgate.netiosrjournals.orgoxazin-4-yl}-acetic acid was identified as a particularly potent and selective ALR2 inhibitor. nih.gov The position of the styryl group on the core ring structure has been shown to be a critical factor in determining the biological activity and selectivity of these compounds. nih.gov

The collective findings underscore that the 2-styryl-4-oxo-3,1-benzoxazine scaffold possesses a distinct profile of molecular selectivity. This specificity is primarily driven by the mechanism of covalent modification of serine residues within the catalytic sites of target enzymes and is significantly influenced by the electronic and steric nature of its substituents.

Research Findings on Inhibitory Activity and Selectivity

Advanced Applications and Future Research Directions for 2 Styryl 4 Oxo 3,1 Benzoxazine

Utilization as Chemical Probes for Biological Systems

The ability of 2-styryl-4-oxo-3,1-benzoxazine and its derivatives to interact with biological macromolecules makes them promising candidates for chemical probes to study complex biological systems. Their primary application in this domain is as enzyme inhibitors, where they can serve as tools to elucidate enzyme mechanisms, validate drug targets, and screen for more potent therapeutic agents.

One of the most significant recent applications is the identification of 2-styryl substituted benzoxazinones as a novel scaffold for inhibiting rhomboid proteases. researchgate.net Rhomboid-family intramembrane proteases are implicated in a variety of diseases, including cancer, malaria, and Parkinson's disease. researchgate.net Computer-aided docking studies predicted that these compounds could act as inhibitors, a hypothesis confirmed by in vitro assays against the E. coli rhomboid protease GlpG. researchgate.net Further investigation through mass spectrometry revealed that these inhibitors function by forming a covalent acyl-enzyme intermediate with the catalytic serine residue (Ser201) of the protease. researchgate.net This covalent modification mechanism underscores their potential as powerful probes for studying the function and regulation of this important class of enzymes.

In a similar vein, 4H-3,1-benzoxazin-4-ones, the parent class of compounds, have been extensively studied as "alternate substrate" inhibitors of serine proteases like human leukocyte elastase (HLE). nih.govacs.org HLE is involved in the pathogenesis of several inflammatory diseases. researchgate.net These inhibitors operate by acylating the active site serine of the enzyme. nih.gov The potency and mechanism of these inhibitors are tunable through substitutions on the benzoxazinone (B8607429) ring. For instance, electron-withdrawing groups at the R2 position (which includes the styryl group) and alkyl groups at the R5 position can significantly enhance inhibitory potency. nih.gov The 2-styryl group, in particular, contributes to the electronic properties that facilitate the acylation step of the inhibition mechanism.

The table below summarizes key findings on the use of this scaffold as a biological probe.

Target EnzymeCompound ScaffoldMechanism of ActionSignificance
Rhomboid Protease (GlpG)2-Styryl substituted benzoxazinonesCovalent modification of catalytic Ser201; formation of an acyl-enzyme intermediate. researchgate.netNovel scaffold for inhibiting intramembrane proteases linked to multiple diseases. researchgate.net
Human Leukocyte Elastase (HLE)4H-3,1-Benzoxazin-4-onesAlternate substrate inhibitor; forms acyl-enzyme intermediate. nih.govTool for studying serine proteases involved in inflammatory conditions. researchgate.netnih.gov
Porcine Pancreatic ElastaseNitrobenzoxazin-4-oneEnzyme inhibition. nih.govDemonstrates broader activity against elastase enzymes. nih.gov

Applications in Materials Science and Functional Molecule Design (e.g., Organic Semiconductors, Dyes)

The N,O-fused heterocyclic skeleton of 2-styryl-4-oxo-3,1-benzoxazine provides a platform for the development of advanced materials and functional molecules. researchgate.netmdpi.com The extended π-conjugated system, which spans the benzoxazine (B1645224) core and the styryl substituent, is central to its potential applications in this field. This conjugation is responsible for the molecule's photophysical properties, such as light absorption and emission, making it a candidate for dyes and other photoactive materials. mdpi.comdiva-portal.org

Structurally related styrylbenzazoles are recognized as a promising class of photoswitches. diva-portal.org These molecules can undergo a light-induced E-Z isomerization of the central alkene double bond. This photochemical property can be finely tuned by altering substituents on the aryl ring and the heterocyclic core. For example, introducing push-pull electronic systems (i.e., electron-donating and electron-withdrawing groups) can lead to a significant redshift in the maximum absorption wavelength and increase the quantum yield of isomerization. diva-portal.org This suggests that 2-styryl-4-oxo-3,1-benzoxazine derivatives could be designed as molecular switches for applications in data storage, smart fabrics, or light-responsive systems.

Furthermore, the photophysical properties of related heterocyclic systems, such as quinazolinones synthesized from benzoxazinone precursors, have been investigated for applications in organic light-emitting diodes (OLEDs). mdpi.com The intramolecular charge transfer (ICT) characteristics, influenced by substituents and the solvent environment, are key to their luminescence. mdpi.com Given that 2-styryl-4-oxo-3,1-benzoxazine is a direct precursor to analogous 2-styrylquinazolinones, it serves as a foundational building block for creating novel organic dyes and components for electroluminescent devices. The potential for these compounds to act as organic semiconductors is an active area of interest, driven by the need for new, easily synthesized molecules for flexible electronics.

Potential ApplicationKey Structural FeatureRelevant PropertiesResearch Findings
Molecular Photoswitches Styryl group (C=C double bond)E-Z photoisomerization. diva-portal.orgStructurally similar styrylbenzazoles show tunable photoswitching with high quantum yields. diva-portal.org
Organic Dyes Extended π-conjugationStrong UV-Vis absorption, potential for fluorescence. mdpi.comPrecursors to quinazolinone-based dyes with demonstrated intramolecular charge transfer properties. mdpi.com
Organic Semiconductors π-conjugated heterocyclic systemPotential for charge transport.Benzoxazinones are recognized as having applications in materials science, an area that includes semiconductors. researchgate.netmdpi.com

Role as Intermediates in the Synthesis of Complex Natural Products and Analogues

One of the most established roles of 2-styryl-4-oxo-3,1-benzoxazine is its function as a versatile synthetic intermediate. researchgate.netchiet.edu.eg The benzoxazinone ring is characterized by a high degree of reactivity, particularly towards nucleophiles. This reactivity stems from the electrophilic nature of the carbonyl carbon and the adjacent carbon atom of the oxazinone ring, making the ring susceptible to opening. researchgate.netchiet.edu.egsigmaaldrich.com This facile ring-opening provides a powerful strategy for constructing a wide array of other heterocyclic systems, especially those of pharmacological importance. researchgate.netjst.go.jp

The reaction of 2-styryl-4-oxo-3,1-benzoxazine with various nitrogen nucleophiles is a cornerstone of its synthetic utility. For instance, treatment with ammonia (B1221849) (from ammonium (B1175870) acetate), primary amines, or hydrazine (B178648) hydrate (B1144303) readily converts the benzoxazinone core into the corresponding quinazolinone scaffold. chiet.edu.egjst.go.jp Quinazolinones are a privileged structure in medicinal chemistry, found in numerous compounds with anticancer, anticonvulsant, and anti-inflammatory activities. uomosul.edu.iqpreprints.org Therefore, 2-styryl-4-oxo-3,1-benzoxazine serves as a key precursor for generating libraries of biologically active 2-styrylquinazolinone analogues. chiet.edu.egjst.go.jp

Beyond simple aminolysis, the scaffold reacts with a diverse range of nucleophiles to yield different heterocyclic products. Reaction with hydroxylamine (B1172632) hydrochloride can produce 3-hydroxy-isooxazoline-substituted quinazolinones, while reactions with o-phenylenediamine (B120857) or 2-aminophenol (B121084) afford benzimidazole (B57391) or benzoxazole-containing products, respectively. chiet.edu.eg This synthetic flexibility allows chemists to rapidly access a variety of complex molecular architectures from a common starting material.

The table below illustrates the role of 2-styryl-4-oxo-3,1-benzoxazine as a synthetic intermediate.

ReagentResulting Product ScaffoldSignificance of Product
Ammonia / Primary Amines2-Styryl-4(3H)-quinazolinone. chiet.edu.egjst.go.jpCore structure in many pharmacologically active agents. uomosul.edu.iqpreprints.org
Hydrazine Hydrate3-Amino-2-styryl-4(3H)-quinazolinone. researchgate.netjst.go.jpIntermediate for further heterocyclization (e.g., triazino-quinazolines). researchgate.net
Hydroxylamine Hydrochloride3-Hydroxy-quinazolinone / Isooxazoline derivatives. chiet.edu.egAccess to novel, complex heterocyclic systems. chiet.edu.eg
o-PhenylenediamineBenzimidazole derivatives. chiet.edu.egImportant pharmacophore in medicinal chemistry.
2-AminophenolBenzoxazole derivatives. chiet.edu.egScaffold with diverse biological activities.

Emerging Research Areas and Unexplored Reactivity Profiles

While the fundamental reactivity of 2-styryl-4-oxo-3,1-benzoxazine is well-established, new frontiers in its application and chemical behavior are continuously being explored. These emerging areas promise to expand the utility of this versatile scaffold into new scientific domains.

A significant emerging research area involves leveraging the benzoxazinone core as a directing group in modern synthetic methodologies like C-H activation. mdpi.com The nitrogen atom within the heterocyclic ring can act as a native directing group to guide transition metal catalysts to functionalize otherwise inert C-H bonds at the ortho position. This strategy offers a more atom-economical and efficient route to create highly substituted benzoxazinone derivatives, which would be challenging to synthesize using traditional methods. mdpi.com Applying this concept to the 2-styryl-benzoxazinone system could unlock novel substitution patterns with potentially enhanced biological or material properties.

The photochemical and photophysical properties of this scaffold remain largely under-explored. While related systems show promise as photoswitches and fluorescent dyes, a systematic investigation into the 2-styryl-4-oxo-3,1-benzoxazine family is still needed. diva-portal.org Research could focus on synthesizing derivatives with various electronic groups on both the styryl and benzoxazinone rings to precisely tune their absorption/emission wavelengths, quantum yields, and photoisomerization behavior. This could lead to the development of highly efficient, P-type photoswitches that operate with visible light or pH-sensitive fluorescent probes. diva-portal.org

Furthermore, the full scope of the reactivity of the styryl double bond in conjunction with the benzoxazinone ring has not been completely mapped. Opportunities exist for exploring its participation in pericyclic reactions, asymmetric catalysis (e.g., asymmetric dihydroxylation or epoxidation), or novel multicomponent reactions that utilize both the ring and the styryl group to build molecular complexity in a single step. Investigating its behavior under various oxidative conditions could also yield novel products and synthetic transformations. preprints.org The development of its use in creating novel functional polymers or as a component in metal-organic frameworks represents another unexplored, yet potentially fruitful, research direction.

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 2-Styryl-4-oxo-3,1-benzoxazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Benzoxazines are typically synthesized via condensation reactions involving phenols, amines (or amides), and formaldehyde. For 2-styryl derivatives, styryl groups are introduced via precursors like styryl-substituted phenols or amines. Key optimization factors include:

  • Solvent selection : High-boiling solvents (e.g., dimethyl sulfoxide or nonpolar solvents) improve yield and purity by enabling controlled heating .
  • Molar ratios : A 1:2:1 molar ratio (phenol:formaldehyde:amine) is standard, but deviations may enhance regioselectivity .
  • Catalysts : Basic catalysts (e.g., NaOH) accelerate ring closure in benzoxazine formation .

Q. How do structural modifications (e.g., substituents) influence the physicochemical properties of benzoxazine derivatives?

  • Methodological Answer : Substituents on the benzoxazine core (e.g., electron-withdrawing groups like -Br or -NO₂) alter thermal stability, solubility, and reactivity. For example:

  • Electron-rich styryl groups enhance π-conjugation, improving optical properties for materials science applications .
  • Halogen substituents (e.g., 4-bromophenyl) increase molecular weight and steric hindrance, potentially delaying polymerization .
  • Hydroxyl or carboxylic acid groups introduce hydrogen bonding, affecting crystallinity and biological activity .

Q. What characterization techniques are critical for confirming the structure and purity of 2-Styryl-4-oxo-3,1-benzoxazine?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR identify characteristic peaks for the oxazine ring (e.g., O–CH₂–N at 4.5–5.3 ppm) and styryl protons (δ 6.5–7.5 ppm) .
  • FT-IR : Stretching vibrations at ~1,235 cm⁻¹ (C–O–C) and ~950 cm⁻¹ (oxazine ring) confirm benzoxazine formation .
  • X-ray crystallography : Resolves stereochemistry and packing modes, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can molecular design flexibility be exploited to tailor polybenzoxazine properties for high-performance applications?

  • Methodological Answer :

  • Main-chain vs. side-chain functionalization : Main-chain benzoxazines (e.g., synthesized from difunctional amines) improve thermal stability via cross-linking density, while side-chain modifications (e.g., nitrile groups) enable post-polymerization reactions .
  • Hybrid monomers : Incorporating inorganic moieties (e.g., POSS) or biobased phenols enhances flame retardancy and sustainability .
  • Copolymerization : Blending with epoxy or polyimide resins balances brittleness and processability .

Q. What strategies resolve contradictions in reported thermal stability data for polybenzoxazines derived from 2-Styryl-4-oxo-3,1-benzoxazine?

  • Methodological Answer : Discrepancies arise from variations in curing kinetics and cross-linking efficiency. To address this:

  • Dynamic DSC analysis : Quantifies activation energy (EaE_a) and curing mechanisms (e.g., autocatalytic vs. non-catalytic) .
  • Isoconversional methods (e.g., Friedman analysis) decouple competing reactions during polymerization .
  • Post-curing treatments : Annealing above TgT_g ensures complete ring-opening, maximizing cross-linking density .

Q. How do benzoxazine derivatives exhibit biological activity, and what structural features drive antimicrobial efficacy?

  • Methodological Answer :

  • Mechanistic insights : The oxazine ring and conjugated styryl group disrupt microbial membranes or inhibit enzyme activity. For example:
  • 7-hydroxy derivatives show enhanced antifungal activity due to hydrogen bonding with fungal cell walls .
  • Chlorinated analogs (e.g., 7-chloro substitution) exhibit broad-spectrum antibacterial effects by interfering with DNA gyrase .
  • Structure-activity relationship (SAR) studies : Systematic substitution at the 2- or 4-positions optimizes lipophilicity and target binding .

Q. What computational tools (e.g., DFT) predict the reactivity and polymerization behavior of 2-Styryl-4-oxo-3,1-benzoxazine?

  • Methodological Answer :

  • DFT calculations : Model transition states during ring-opening polymerization to predict activation barriers and regioselectivity .
  • Molecular dynamics (MD) simulations : Simulate cross-linking density and glass transition temperatures (TgT_g) in polybenzoxazines .
  • QSPR models : Correlate substituent electronic parameters (e.g., Hammett constants) with curing rates .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the catalytic efficiency of benzoxazine polymerization?

  • Methodological Answer : Discrepancies stem from:

  • Residual solvents : Polar solvents (e.g., DMSO) act as plasticizers, lowering TgT_g and masking true catalytic effects .
  • Impurity profiles : Trace amines or phenolic byproducts from incomplete synthesis can accelerate or inhibit polymerization .
  • Measurement techniques : Isothermal DSC vs. rheological assays may yield divergent EaE_a values due to differences in sensitivity to vitrification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.